4-methylbenzenesulfonic acid;methyl carbamimidate

Proteomics Mass Spectrometry Protein Modification

Researchers synthesizing guanidinoacetic acid or performing proteomic lysine modification face yield inconsistencies with hygroscopic O-methylisourea free base or hydrochloride forms. This crystalline tosylate salt eliminates handling variability. • Non-hygroscopic crystalline solid ensures reproducible weighing and long-term storage stability over hydrochloride or hemisulfate salts • Validated for lysine-to-homoarginine conversion, significantly enhancing MALDI-MS peptide signal intensity and protein sequence coverage • Tosylate-specific antimycobacterial activity demonstrated against M. smegmatis; activity profile may differ from hemisulfate salt

Molecular Formula C9H14N2O4S
Molecular Weight 246.29 g/mol
CAS No. 7356-58-3
Cat. No. B029245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methylbenzenesulfonic acid;methyl carbamimidate
CAS7356-58-3
SynonymsO-Methylisourea p-Toluenesulfonate;  Carbamimidic Acid Methyl Ester, 4-Methylbenzenesulfonate;  NSC 64951; 
Molecular FormulaC9H14N2O4S
Molecular Weight246.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)[O-].COC(=[NH2+])N
InChIInChI=1S/C7H8O3S.C2H6N2O/c1-6-2-4-7(5-3-6)11(8,9)10;1-5-2(3)4/h2-5H,1H3,(H,8,9,10);1H3,(H3,3,4)
InChIKeyCXDJHKQXACSXMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylbenzenesulfonic Acid;Methyl Carbamimidate (CAS 7356-58-3): A Specialized Intermediate for Guanidinoacetic Acid Synthesis and Antimicrobial Research


4-Methylbenzenesulfonic acid;methyl carbamimidate, commonly known as O-Methylisourea tosylate salt (CAS 7356-58-3), is a 1:1 salt composed of p-toluenesulfonic acid and methyl carbamimidate . It serves as a key intermediate in the production of guanidinoacetic acid and is recognized for its antimicrobial activity, particularly against mycobacteria . This compound is also utilized in organic synthesis as a catalyst or reactant in esterification, amidation, and related transformations . Its molecular formula is C9H14N2O4S, with a molecular weight of 246.28 g/mol .

Why Substituting 4-Methylbenzenesulfonic Acid;Methyl Carbamimidate with Other O-Methylisourea Salts Can Compromise Research Outcomes


In-class compounds such as O-methylisourea hydrochloride (CAS 5329-33-9) or hemisulfate (CAS 52328-05-9) cannot be directly substituted for the tosylate salt due to significant differences in physical form, solubility, and stability, which directly impact reaction yields and reproducibility . The tosylate counterion provides a crystalline solid with distinct handling and storage advantages over the more hygroscopic free base or hydrochloride forms . Furthermore, the specific counterion can influence the compound's activity in biological systems; for example, antimicrobial efficacy profiles have been shown to vary between the tosylate and hemisulfate salts against specific bacterial strains . These critical variations necessitate a careful, evidence-based selection process for procurement.

Quantitative Differentiation: Key Evidence for 4-Methylbenzenesulfonic Acid;Methyl Carbamimidate (CAS 7356-58-3)


Enhanced MALDI-MS Signal Intensity via Protein Guanidination

Guanidination of lysine residues with O-methylisourea tosylate significantly improves MALDI-MS signal intensity for lysine-containing peptides compared to unmodified peptides [1]. In a study evaluating enzymatic digests of myoglobin and bovine serum albumin, guanidination prior to digestion with trypsin or Lys-C enhanced protein sequence coverage, a key metric for proteomics analysis [1].

Proteomics Mass Spectrometry Protein Modification

Antimycobacterial Activity with Potential Synergy

The tosylate salt exhibits bactericidal activity against a broad spectrum of bacteria, including drug-resistant strains, and is particularly active against mycobacteria . It has been reported to be effective in combination with other drugs against Mycobacterium smegmatis . While the hemisulfate salt also shows antimicrobial activity against M. tuberculosis and S. aureus , the tosylate salt is specifically highlighted for its activity against M. smegmatis and its potential for combination therapy, suggesting a nuanced efficacy profile.

Antimicrobial Mycobacterium Drug Discovery

Selective S-Methylation of Protein Thiols

O-Methylisourea (OMI), the active moiety of the tosylate salt, can act as a selective S-methylating agent for thiol groups in proteins, as demonstrated by the inactivation of papain via S-methylation of its active site cysteine residue [1]. The reaction follows a specific pH-dependent mechanism, where below pH 10, S-methylation outcompetes guanidination [1]. This selective reactivity is a defining characteristic of the isourea class, but the tosylate salt offers a stable, crystalline form for this application.

Biochemistry Protein Chemistry Alkylation

Targeted Application Scenarios for 4-Methylbenzenesulfonic Acid;Methyl Carbamimidate (CAS 7356-58-3)


Synthesis of Guanidinoacetic Acid

This compound serves as a critical intermediate in the industrial and laboratory-scale production of guanidinoacetic acid, a metabolite of glycine with applications in nutritional supplements and as a synthetic precursor . Its use is preferred over other O-methylisourea salts due to its crystallinity and handling stability, which ensure consistent reaction outcomes .

Proteomics Research Requiring Enhanced Peptide Detection

In proteomics, the compound is the reagent of choice for converting lysine residues to homoarginine, a modification that significantly enhances the signal intensity of lysine-containing peptides in MALDI-MS [1]. This application is specifically validated for improving protein sequence coverage, which is critical for accurate protein identification and characterization.

Antimycobacterial Drug Discovery and Synergy Studies

Researchers investigating novel antimycobacterial agents should consider this compound for its demonstrated activity against Mycobacterium smegmatis and its potential for synergistic effects with other drugs . The tosylate salt form is particularly relevant for these studies, as its activity profile may differ from that of the hemisulfate salt .

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